molecular formula C27H45NO B158135 3-Aza-alpha-homocholest-4alpha-en-4-one CAS No. 10062-39-2

3-Aza-alpha-homocholest-4alpha-en-4-one

Cat. No. B158135
CAS RN: 10062-39-2
M. Wt: 399.7 g/mol
InChI Key: FKEMOURCBNXSDQ-HZPUXBNGSA-N
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Description

3-Aza-alpha-homocholest-4alpha-en-4-one, also known as AAZ, is a synthetic compound that has been the focus of scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Antitumor Activities

A study by Krstic et al. (2007) explored the antiproliferative activity of a range of steroidal compounds, including 7-aza-B-homocholest-4-en-6-one, against human tumor cell lines. These compounds exhibited dose-dependent antitumor effects, with some showing high selectivity for tumor cells compared to normal cells. Their potential for inducing apoptosis in certain tumor cell lines and the low toxicity to normal cells were highlighted, suggesting their relevance in cancer research (Krstic et al., 2007).

Heterocycle Synthesis

Jeffrey et al. (2011) reported on the use of aza-[4 + 3] cycloadditions involving aza-oxyallyl cationic intermediates for synthesizing heterocycles. This method, applicable to a variety of α-haloamides, is notable for its general applicability and diastereoselectivity, providing insights into the stabilization of aza-oxyallyl cationic intermediates (Jeffrey et al., 2011).

Aza-Claisen Rearrangements

Davies et al. (2003) studied asymmetric [3,3]-sigmatropic aza-Claisen rearrangements, focusing on the synthesis of specific amides through these rearrangements. This work contributes to understanding the diastereoselectivity of these rearrangements and their application in synthesizing complex organic compounds (Davies et al., 2003).

Synthesis of Novel Steroidal Heterocyclic Derivatives

Bai et al. (2012) investigated the synthesis of [1,2,4]-triazolo-annulated 3-aza-A-homocholestanes, presenting a novel class of pentacyclic compounds. This study provides an example of the versatility of steroidal scaffolds in organic synthesis and the potential for developing new molecular structures (Bai et al., 2012).

properties

CAS RN

10062-39-2

Product Name

3-Aza-alpha-homocholest-4alpha-en-4-one

Molecular Formula

C27H45NO

Molecular Weight

399.7 g/mol

IUPAC Name

(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-7-one

InChI

InChI=1S/C27H45NO/c1-18(2)7-6-8-19(3)22-11-12-23-21-10-9-20-17-25(29)28-16-15-26(20,4)24(21)13-14-27(22,23)5/h17-19,21-24H,6-16H2,1-5H3,(H,28,29)/t19-,21+,22-,23+,24+,26+,27-/m1/s1

InChI Key

FKEMOURCBNXSDQ-HZPUXBNGSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)NCC[C@]34C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)NCCC34C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)NCCC34C)C

Other CAS RN

10062-39-2

synonyms

3-Aza-A-homocholest-4a-en-4-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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